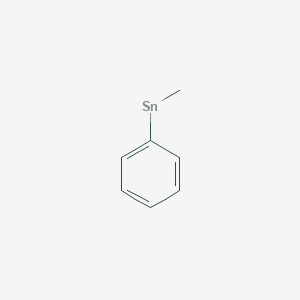
Methyl(phenyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(phenyl)stannane is an organotin compound with the chemical formula C7H8Sn. It consists of a tin (Sn) atom bonded to a methyl group (CH3) and a phenyl group (C6H5). Organotin compounds are known for their versatility in organic synthesis and industrial applications, particularly in the field of catalysis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl(phenyl)stannane can be synthesized through various methods, one of the most common being the Stille coupling reaction. This reaction involves the coupling of an organotin compound with an organic halide or pseudohalide in the presence of a palladium catalyst . The general reaction scheme is as follows:
R−Sn(CH3)+R′−X→R−R′+SnX(CH3)
where ( R ) is the phenyl group, ( R’ ) is the organic halide, and ( X ) is a halogen.
Industrial Production Methods
Industrial production of this compound typically involves the reaction of tin tetrachloride (SnCl4) with methylmagnesium bromide (CH3MgBr) and phenylmagnesium bromide (C6H5MgBr) in a controlled environment. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(phenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The methyl and phenyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: Tin oxides (SnO2).
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin compounds depending on the substituents used.
Aplicaciones Científicas De Investigación
Methyl(phenyl)stannane has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biological assays and as a probe for studying tin’s biological interactions.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of methyl(phenyl)stannane involves its ability to form stable complexes with various organic and inorganic molecules. The tin atom in the compound can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Stannatrane: Another organotin compound with a similar structure but different reactivity and applications.
Tetraalkylstannanes: Compounds with four alkyl groups bonded to tin, used in similar reactions but with different selectivity and stability.
Uniqueness
Methyl(phenyl)stannane is unique due to its specific combination of a methyl and phenyl group bonded to tin, which imparts distinct reactivity and stability compared to other organotin compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industry.
Propiedades
Número CAS |
57025-30-6 |
|---|---|
Fórmula molecular |
C7H8Sn |
Peso molecular |
210.85 g/mol |
Nombre IUPAC |
methyl(phenyl)tin |
InChI |
InChI=1S/C6H5.CH3.Sn/c1-2-4-6-5-3-1;;/h1-5H;1H3; |
Clave InChI |
BRQVULKQFDNFJE-UHFFFAOYSA-N |
SMILES canónico |
C[Sn]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,5-Trimethyl-2,3,5,6,7,8-hexahydronaphtho[2,3-b]furan-9-ol](/img/structure/B14610875.png)
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-methyl-6-nitrophenol)](/img/structure/B14610881.png)
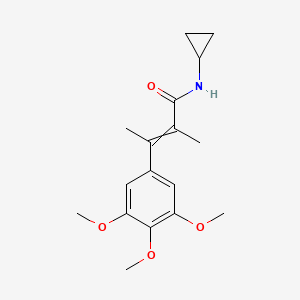
![Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro-](/img/structure/B14610894.png)
![3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14610895.png)
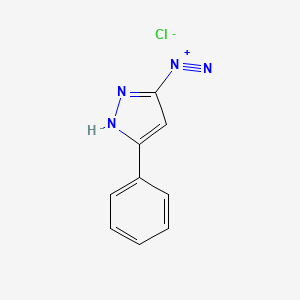
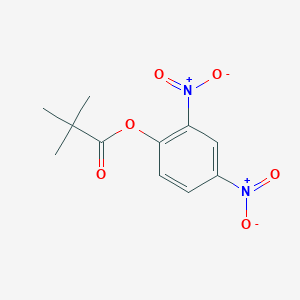
![1-Pentanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14610913.png)
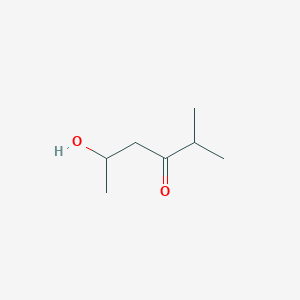

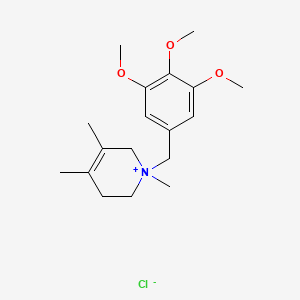
![2H-Cyclopenta[b]furan-2-one, 4,5,6,6a-tetrahydro-3-methyl-](/img/structure/B14610959.png)


